Methyl 3-bromo-2,2-difluoropropanoate

Description

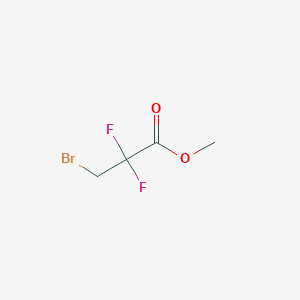

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2,2-difluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2O2/c1-9-3(8)4(6,7)2-5/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPUJTGFHOCWAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CBr)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Methyl 3 Bromo 2,2 Difluoropropanoate

Nucleophilic Substitution Chemistry of the Chemical Compound

The presence of a primary bromide and electron-withdrawing fluorine atoms makes the carbon-bromine bond in methyl 3-bromo-2,2-difluoropropanoate susceptible to nucleophilic attack.

Exploration of Reactivity at the α-Bromine Center

The bromine atom in this compound can be readily displaced by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups at the 3-position. Studies have indicated that the compound undergoes substitution reactions with nucleophiles such as amines and thiols under appropriate conditions. This type of reaction is fundamental in pharmaceutical synthesis for building more complex molecules, including nitrogen-containing heterocycles like pyrrolidines and pyridines. arborpharmchem.com

The general scheme for this substitution is presented below:

Table 1: General Nucleophilic Substitution Reactions

| Reactant | Nucleophile (Nu⁻) | Product |

|---|---|---|

| This compound | R-NH₂ (Amine) | Methyl 3-(alkylamino)-2,2-difluoropropanoate |

| This compound | R-SH (Thiol) | Methyl 3-(alkylthio)-2,2-difluoropropanoate |

Investigation of Ester Group Participation in Nucleophilic Processes

The methyl ester group, along with the gem-difluoro group, plays a significant electronic role in the reactivity of the molecule. These electron-withdrawing groups increase the electrophilicity of the carbon atom bonded to the bromine, making it more susceptible to nucleophilic attack. While direct intramolecular participation of the ester group in forming cyclic intermediates during substitution is not prominently documented, its electronic influence is crucial for the observed reactivity at the bromine center. The stability conferred by the fluorine and ester moieties makes the compound a reliable substrate in these transformations.

Radical Transformations and Reaction Pathways

The carbon-bromine bond can also undergo homolytic cleavage to generate radical intermediates, which opens up alternative reaction pathways beyond nucleophilic substitutions.

Generation and Characterization of Difluorobromoalkyl Radical Intermediates

The difluorobromoalkyl radical intermediate can be generated from this compound through several methods. One common approach involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), often in the presence of heat or UV light. Another effective method, demonstrated with analogous substrates like ethyl 2-bromo-2,2-difluoroacetate, is the use of a chemical reductant such as sodium dithionite (B78146) (Na₂S₂O₄). nih.gov This reagent facilitates a single-electron transfer to the carbon-bromine bond, causing its cleavage to form the corresponding carbon-centered radical.

Mechanistic Studies of Radical Additions to Unsaturated Substrates

Once generated, the difluoroalkyl radical can participate in addition reactions with unsaturated compounds like alkenes and alkynes. Research on closely related bromo-difluoroesters has provided insight into these mechanisms. nih.gov For instance, the radical generated from alkyl 2-bromo-2,2-difluoroacetates has been shown to add efficiently to vinyl ethers in a process mediated by sodium dithionite. nih.gov This type of reaction proceeds via a radical chain mechanism, where the initially formed carbon-centered radical adds to the double bond of the vinyl ether. The resulting radical intermediate then abstracts a hydrogen atom to yield the final product, typically a substituted acetal, and propagates the chain. nih.gov

Table 2: Radical Addition to a Vinyl Ether (Based on an analogous system)

| Radical Precursor | Unsaturated Substrate | Mediator/Conditions | Product Type |

|---|

This methodology serves as a powerful tool for carbon-carbon bond formation and the synthesis of complex fluorinated molecules. nih.gov

Metal-Catalyzed Coupling Reactions Involving this compound

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Substrates like this compound are potential candidates for such transformations, which typically involve metals like palladium, nickel, or copper.

While specific studies on metal-catalyzed couplings of this compound itself are not widely detailed in the surveyed literature, research on very similar structures provides strong evidence of its utility. For example, a related compound, ethyl 3-bromo-3-alkyl-2,2-difluoropropanoate, has been successfully used in a direct cross-coupling reaction with coumarins and quinolinones. rsc.orgresearchgate.net Interestingly, this particular transformation was achieved under metal-free conditions, promoted by a halogen-bond donor, which represents a modern alternative to traditional metal catalysis. rsc.orgresearchgate.net This reaction yielded structurally diverse difluoroalkylated coumarin (B35378) and quinolinone derivatives in moderate to good yields. rsc.org

Furthermore, other related organobromine compounds, such as 3-bromo-3,3-difluoropropene, have been shown to undergo indium-mediated coupling reactions with aldehydes, demonstrating the feasibility of using such fluorinated building blocks in metal-involved transformations. researchgate.net These examples strongly suggest that this compound is a viable substrate for a range of metal-catalyzed or -mediated coupling reactions.

Table 3: Example of a Direct Coupling Reaction (Metal-Free, Halogen-Bond Promoted)

| Difluoroalkylating Agent | Substrate | Promoter | Product |

|---|

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organohalide with an organometallic reagent or an unsaturated partner. While this methodology is broadly applied to a vast range of aryl and alkyl halides, specific documented examples detailing the direct use of this compound in prominent palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig couplings are not extensively covered in readily available literature.

However, the general reactivity of alkyl bromides in such transformations suggests the potential for this compound to serve as a viable coupling partner. The C-Br bond in the molecule is the most likely site for oxidative addition to a Palladium(0) complex, initiating the catalytic cycle. For instance, palladium-catalyzed carbonylations of aryl bromides are well-established for producing amides and esters under atmospheric pressure using specific ligand systems like Xantphos. nih.gov Similarly, palladium catalysts have been developed for the challenging C,N-cross coupling of substrates like 3-halo-2-aminopyridines, which are prone to catalyst inhibition, demonstrating the power of modern ligand design to overcome reactivity challenges. nih.gov By analogy, it is conceivable that with the appropriate choice of catalyst, ligand, and reaction conditions, this compound could undergo similar transformations, providing a pathway to introduce the -CF2CH2CO2CH3 moiety into various organic scaffolds.

Copper-Mediated and Other Transition Metal-Catalyzed Transformations

Copper-catalyzed reactions have emerged as a powerful tool for the incorporation of fluorinated groups into organic molecules. This compound and its ethyl ester analog are valuable reagents in this context, particularly for difluoroalkylation reactions. These transformations often proceed through radical intermediates generated via a single-electron transfer from a low-valent copper species to the carbon-bromine bond. nih.gov

A notable application is the copper-catalyzed C-H difluoroacetylation. For example, anilines can be reacted with ethyl bromodifluoroacetate in the presence of a copper catalyst and bis(pinacolato)diboron (B136004) (B2pin2). nih.gov This reaction proceeds via the formation of a CF2CO2Et radical, which then adds to the aniline (B41778) derivative. The amino group acts as a directing group, leading to regioselective functionalization at the ortho position, followed by a cycloamidation to produce 3,3-difluoro-2-oxindoles. nih.gov The mechanism involves the reduction of BrCF2CO2R by a LCu(I)-Bpin species to generate the key radical intermediate. nih.gov

Beyond C-H functionalization, copper catalysis enables the difluoroalkylation of other substrates. Copper/B2pin2 systems have been used for the difluoroalkylation of methylenecyclopropanes with bromodifluorinated acetates, proceeding through a tandem radical ring-opening/intramolecular cyclization mechanism. nih.gov Furthermore, copper-catalyzed reactions of BrCF2CO2Et with arenes can be achieved under visible-light photoredox conditions, where an in situ-formed cuprous photocatalyst initiates the reaction by generating a difluoromethyl radical. nih.gov These methods highlight the versatility of copper catalysis in harnessing the reactivity of bromodifluoroacetates for constructing complex fluorinated molecules.

Table 1: Representative Copper-Catalyzed C-H Difluoroacetylation–Cycloamidation

| Substrate | Reagent | Catalyst System | Product | Key Features | Source |

|---|

Mechanistic Role of Halogen Bonding in Catalytic Processes

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the halogen bond donor) is attracted to a nucleophilic site (the halogen bond acceptor). This interaction is analogous to hydrogen bonding in its directionality and strength, making it a valuable tool in catalyst design and mechanistic control.

In the context of this compound, the bromine atom can act as a halogen bond donor. Its electrophilicity is enhanced by the electron-withdrawing gem-difluoro group on the adjacent carbon. In a catalytic process, this halogen bonding capability could play a significant mechanistic role. For example, the bromine atom could form a halogen bond with a Lewis basic site on a substrate, a reagent, or the catalyst itself. This interaction could serve to:

Activate a substrate: By binding to a Lewis basic site (e.g., a carbonyl oxygen or a nitrogen atom) on a reaction partner, the halogen bond can increase the electrophilicity of that partner, making it more susceptible to nucleophilic attack.

Stabilize transition states: The directional nature of halogen bonding can help to orient reactants in a favorable geometry within the transition state, lowering the activation energy of the reaction.

Modulate catalyst activity: In organocatalysis, halogen bond donors are used as Lewis acidic catalysts. The bromine on the propanoate framework could interact with anionic intermediates or reagents, influencing their reactivity and selectivity.

While specific studies detailing the role of halogen bonding in reactions of this compound are not prominent, the underlying principles of halogen bonding catalysis are well-established and suggest it is a plausible, yet underexplored, aspect of this compound's reactivity profile.

Rearrangement Reactions and Stereochemical Implications

The structure of this compound influences its propensity for rearrangement reactions. Such rearrangements typically proceed through carbocationic intermediates. The formation of a carbocation at the C3 position (a primary carbocation) upon departure of the bromide ion is generally unfavorable. If formed under forcing SN1-type conditions, this unstable intermediate would be highly susceptible to rearrangement to a more stable carbocation. However, the powerful inductive electron-withdrawing effect of the adjacent gem-difluoro group at C2 would strongly destabilize any developing positive charge at C3, making carbocation formation at this position kinetically challenging.

Conversely, formation of a carbocation at the C2 position is even more unlikely due to the direct attachment of the two highly electronegative fluorine atoms. Therefore, classic carbocation rearrangements are not a commonly observed reaction pathway for this molecule under standard nucleophilic substitution conditions.

From a stereochemical perspective, if a reaction were to involve a chiral center and proceed through a planar, achiral carbocation intermediate, it would typically lead to racemization. orgchemboulder.com For instance, the solvolysis of (S)-3-bromo-3-methylhexane yields a racemic alcohol because the reaction proceeds via a flat tertiary carbocation that can be attacked from either face with equal probability. orgchemboulder.com If this compound were modified to contain a stereocenter that becomes part of a carbocationic intermediate during a reaction, a similar loss of stereochemical information would be expected. However, for reactions where the chiral center is not directly involved in bond-breaking or formation (i.e., it is a spectator), the original stereochemistry would be retained. orgchemboulder.com

Analysis of Chemo- and Regioselectivity in Complex Reaction Systems

The reactivity of this compound is characterized by distinct reactive sites, primarily the carbon-bromine bond and the methyl ester functionality. This differentiation allows for a high degree of chemoselectivity in its transformations.

Chemoselectivity: In the majority of transition-metal-catalyzed reactions, the C(sp³)-Br bond is the preferred site of reaction. For example, in the copper-catalyzed difluoroalkylation reactions, a single-electron transfer from the copper catalyst selectively activates the C-Br bond to generate a radical, leaving the ester group untouched. nih.gov This selective activation is crucial, as it allows the difluoroacetate (B1230586) moiety to be incorporated into complex molecules without interference from the ester functional group. Under different conditions, such as strong base or acid with heating, reactions at the ester (e.g., saponification or transesterification) could potentially compete, but the C-Br bond is the more labile site for the synthetically valuable radical and cross-coupling reactions.

Regioselectivity: The compound itself has a defined structure, so regioselectivity primarily becomes a consideration when it is used as a reagent to functionalize a complex substrate. A clear example is the copper-catalyzed C-H difluoroacetylation of anilines with ethyl bromodifluoroacetate. nih.gov In this system, the amino group of the aniline substrate acts as a directing group, guiding the difluoroacetylation to the C-H bond at the ortho position with high regioselectivity. nih.gov This directing effect ensures a predictable outcome in a complex system with multiple potential C-H reaction sites, showcasing how the interplay between the reagent, substrate, and catalyst governs the regiochemical outcome of the transformation.

Advanced Synthetic Applications of Methyl 3 Bromo 2,2 Difluoropropanoate As a Building Block

Construction of Diverse Fluorinated Heterocyclic Scaffolds

The strategic incorporation of fluorine atoms into heterocyclic systems is a cornerstone of modern medicinal chemistry. Methyl 3-bromo-2,2-difluoropropanoate provides a key entry point to a variety of fluorinated heterocycles, including those containing nitrogen, oxygen, and sulfur.

Synthesis of Fluorinated Pyrrolines and Pyridines

This compound is a precursor for the synthesis of fluorinated nitrogen-containing heterocycles like pyrrolines and pyridines. researchgate.net

A direct and novel method for the N-difluoromethylation of pyridines uses ethyl bromodifluoroacetate as the fluorine source. rsc.orgrsc.org This transition-metal-free process involves an initial N-alkylation of the pyridine (B92270) nitrogen with the bromodifluoroacetate reagent, followed by an in situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated pyridine product. rsc.orgrsc.orgresearchgate.net The reaction conditions can be optimized, and it has been shown that both steric and electronic effects of substituents on the pyridine ring influence the reaction's effectiveness. rsc.orgresearchgate.net This two-step, one-pot procedure provides a straightforward route to N-CF2H substituted pyridines, which can alter the spectroscopic and physicochemical properties of the parent molecule. rsc.org

Furthermore, ethyl bromodifluoroacetate can react with pyridinium (B92312) salts in a novel annulation process to access various indolizine (B1195054) derivatives, which are bicyclic aromatic compounds containing a nitrogen atom at the bridgehead. researcher.lifefigshare.com

For the synthesis of fluorinated pyrrolines, a common strategy involves a [3+2] cycloaddition reaction. This approach first requires the dehydrobromination of this compound to form methyl 2,2-difluoroacrylate (see section 4.2). This fluorinated alkene can then act as a dipolarophile in a 1,3-dipolar cycloaddition with an azomethine ylide. nih.govdiva-portal.orgrsc.org This reaction constructs the five-membered pyrrolidine (B122466) ring, which is the core structure of pyrrolines, in a highly convergent manner. nih.govumich.edu

Preparation of Difluorinated Pyrazoles and Dihydropyrazoles

Difluorinated pyrazoles, a class of heterocycles with significant therapeutic potential, can be synthesized from this compound through a two-step sequence. The key strategy involves the initial formation of a difluorinated 1,3-dicarbonyl compound, which then undergoes cyclization with a hydrazine (B178648) derivative.

The first step is a Claisen condensation reaction, where an ester enolate reacts with another ester molecule. libretexts.orguomustansiriyah.edu.iqwikipedia.orglibretexts.org In this context, ethyl bromodifluoroacetate is condensed with a ketone in the presence of a base like sodium methoxide (B1231860) to produce a bromodifluoromethyl-substituted β-diketone. researchgate.net This intermediate contains the necessary 1,3-dicarbonyl framework for pyrazole (B372694) synthesis.

In the second step, the resulting β-diketone is reacted with aryl hydrazine derivatives. researchgate.net This condensation-cyclization reaction proceeds with high regioselectivity to afford the corresponding bromodifluoromethyl-substituted pyrazoles. researchgate.net Similarly, reaction with hydroxylamine (B1172632) can lead to isoxazole (B147169) structures. researchgate.net This method provides a reliable pathway to 3-(bromodifluoromethyl)pyrazoles, which are valuable building blocks for further chemical elaboration.

| Reactant 1 (Ketone) | Reactant 2 | Intermediate | Product (Pyrazole Derivative) | Ref. |

| Acetophenone | Ethyl bromodifluoroacetate | 1-Phenyl-4-bromo-4,4-difluorobutane-1,3-dione | 5-(Bromodifluoromethyl)-1,3-diphenyl-1H-pyrazole | researchgate.net |

| Propiophenone | Ethyl bromodifluoroacetate | 1-Phenyl-4-bromo-4,4-difluoro-2-methylbutane-1,3-dione | 5-(Bromodifluoromethyl)-4-methyl-1,3-diphenyl-1H-pyrazole | researchgate.net |

Formation of 2,2-Difluoro-2H-chromenes

While a direct, one-step synthesis of 2,2-difluoro-2H-chromenes from this compound is not prominently documented, a highly relevant approach involves the Reformatsky reaction. wikipedia.org This reaction typically uses an α-halo ester and a carbonyl compound in the presence of metallic zinc. wikipedia.org

The Reformatsky reaction of ethyl bromodifluoroacetate with salicylaldehyde (B1680747) derivatives provides a viable route to precursors of difluorinated chromenes. beilstein-journals.orgtheaic.org The reaction generates a zinc enolate from the bromodifluoroacetate, which then adds to the aldehyde group of salicylaldehyde to form an ethyl 3-(2-hydroxyphenyl)-2,2-difluoro-3-hydroxypropanoate intermediate. researchgate.netwikipedia.org This β-hydroxy ester contains the necessary structural elements for subsequent cyclization. An intramolecular dehydration and ring-closure of this intermediate, potentially under acidic or thermal conditions, would lead to the formation of the desired 2,2-difluoro-2H-chromene ring system. This two-step sequence represents a plausible and synthetically valuable strategy for accessing this class of fluorinated oxygen heterocycles.

Synthesis of N-Protected Difluoroazetidinones

One of the most well-established applications of ethyl bromodifluoroacetate is in the synthesis of N-protected 3,3-difluoroazetidin-2-ones, also known as difluoro-β-lactams. These four-membered heterocyclic rings are important structural motifs in medicinal chemistry, notably in β-lactam antibiotics. The primary method for their construction is the aza-Reformatsky reaction, which involves the reaction of the zinc enolate derived from ethyl bromodifluoroacetate with an imine. researchgate.netwikipedia.orgbeilstein-journals.orgwikipedia.orgnih.gov

The reaction can be performed in one or two steps. A one-step cycloaddition can be achieved by reacting the zinc enolate with N,N',N''-trisubstituted hexahydro-1,3,5-triazines, which serve as trimers of Schiff bases. rsc.org Alternatively, a two-step process involves a Reformatsky-type addition to an imine to form an N-substituted 3-amino-2,2-difluoropropanoate intermediate, which is then cyclized under basic conditions to yield the final difluoroazetidinone. rsc.org The reaction exhibits good functional group tolerance and has been successfully applied to a variety of imines, including those bearing chiral auxiliaries, to achieve asymmetric synthesis of the β-lactam products with high diastereoselectivity. researchgate.nettheaic.org

| Imine Substrate | Product (Difluoroazetidinone) | Yield | Ref. |

| N-(p-Methoxybenzyl)imine | 1-(p-Methoxybenzyl)-3,3-difluoroazetidin-2-one | Good | rsc.org |

| N-Anisylimine | 1-Anisyl-3,3-difluoroazetidin-2-one | Moderate | rsc.org |

| N-Benzhydrylimine | 1-Benzhydryl-3,3-difluoroazetidin-2-one | Moderate | rsc.org |

| N-Sulfinylimines | Chiral 3,3-difluoro-β-lactams | 45-76% | beilstein-journals.orgnih.gov |

Development of Bromodifluoromethyl Thiazoles

The synthesis of thiazoles containing a bromodifluoromethyl group from this compound can be envisioned through multi-step pathways that first convert the ester into a more suitable precursor for the classical Hantzsch thiazole (B1198619) synthesis. The Hantzsch reaction is a cornerstone of thiazole chemistry, typically involving the condensation of an α-haloketone with a thioamide.

A plausible route begins with the amidation of this compound. Reaction with ammonia (B1221849) can convert the ester into 2-bromo-2,2-difluoroacetamide. google.com This amide could then be treated with a thionating agent, such as Lawesson's reagent, to furnish the corresponding 2-bromo-2,2-difluorothioacetamide. This thioamide, containing the required N-C-S fragment, could then participate in a Hantzsch-type cyclocondensation with an α-haloketone to construct the desired thiazole ring.

An alternative, though less direct, strategy involves transforming the starting ester into a bromodifluoromethyl-substituted β-diketone via a Claisen condensation, as described in section 4.1.2. While not a typical substrate, this difluorinated diketone could potentially serve as a C-C-C synthon in a modified reaction with a sulfur and nitrogen source to form the thiazole heterocycle.

Elaboration to Fluorinated Alkenes and Acrylic Esters

This compound is a valuable precursor for the synthesis of fluorinated alkenes, particularly methyl 2,2-difluoroacrylate. This transformation is typically achieved through a dehydrobromination reaction. The presence of the electron-withdrawing ester and fluorine groups facilitates the elimination of hydrogen bromide (HBr) upon treatment with a suitable base, leading to the formation of a carbon-carbon double bond. This provides direct access to α,α-difluoroacrylates, which are important monomers for the production of fluorinated polymers and versatile intermediates for further synthetic transformations, such as Diels-Alder and Michael addition reactions.

Beyond simple elimination, ethyl bromodifluoroacetate can be used to construct more complex fluorinated alkenes via metal-mediated cross-coupling reactions. For instance, in the presence of copper powder, ethyl bromodifluoroacetate reacts with vinyl iodides or alkenyl boronates to form cross-coupling products. researchgate.netenamine.net This method allows for the direct formation of gem-difluoroallylic structures, which are valuable motifs in medicinal chemistry. researchgate.net These reactions highlight the versatility of bromodifluoroacetates as synthons for the CF2COOR group in carbon-carbon bond-forming reactions.

Stereoselective Synthesis of 2,3-Difluoroacrylic Esters

The synthesis of 2,3-difluoroacrylic esters from this compound is a challenging transformation that requires the substitution of the bromine atom with fluorine. A patented process describes a method for producing similar fluoroacrylic acid esters through dehydrohalogenation. For example, methyl 3-bromo-2-chloro-2-fluoropropanoate can be treated with zinc and sulfuric acid to yield methyl 2-fluoroacrylate through a reduction and elimination process. google.com While not a direct stereoselective fluorination of the starting compound of interest, it highlights a pathway involving halogenated propanoates to generate unsaturated fluoroesters.

Pathways to β-Fluoro-α,β-unsaturated Esters

The creation of β-fluoro-α,β-unsaturated esters from this compound would conceptually proceed via a dehydrobromination reaction, where a base abstracts a proton from the α-carbon followed by the elimination of the bromide ion. However, the literature more commonly describes the synthesis of such unsaturated systems using alternative starting materials. For instance, research has focused on designing reagents like morpholine (B109124) 3,3,3-trifluoropropanamide, which reacts with Grignard reagents to form (E)-β-fluoro-α,β-unsaturated amides with high stereocontrol. nih.gov Another approach involves the Horner-Wadsworth-Emmons or Wittig reaction of 2-fluoro aldehydes to access γ-fluoro-α,β-unsaturated carboxylic esters. researchgate.net While direct dehydrobromination of this compound is not extensively documented, it remains a plausible, though potentially challenging, route to the corresponding unsaturated product.

Synthesis of Fluoroalkylated Carboxylic Acid Derivatives

This compound and its ethyl ester analogue are key reagents for synthesizing difluorinated analogues of gamma-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter. A convenient and scalable synthetic approach involves the copper-catalyzed addition of ethyl bromodifluoroacetate to benzyl (B1604629) acrylate. nuph.edu.uaresearchgate.net This key step forms the carbon backbone of the GABA analogue. The resulting product undergoes a series of transformations including debenzylation, a Curtius rearrangement to install the amino group, and final deprotection with hydrochloric acid to yield α,α-difluoro-γ-aminobutyric acid hydrochloride in multigram quantities. nuph.edu.ua This method is noted for being more convenient, economical, and safer than previously described routes. nuph.edu.ua

Table 1: Key Steps in the Synthesis of α,α-Difluoro-γ-aminobutyric Acid

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | Addition Reaction | Ethyl bromodifluoroacetate, Benzyl acrylate, Copper, TMEDA | Forms the carbon skeleton |

| 2 | Debenzylation | - | Removes the benzyl protecting group from the ester |

| 3 | Curtius Rearrangement | - | Converts the carboxylic acid to an amine group |

| 4 | Deprotection | Hydrochloric Acid | Removes remaining protecting groups to yield the final product |

Data sourced from a study on the preparative synthesis of α,α-difluoro-γ-aminobutyric acid. nuph.edu.uaresearchgate.net

Incorporation of Difluorinated Moieties into Complex Molecular Architectures via Difluoroalkylation

The introduction of a difluoroalkyl group into aromatic and heteroaromatic systems is a significant strategy in medicinal chemistry. Bromo-difluoroacetates serve as effective precursors for this purpose. An important development is the palladium-catalyzed difluoromethylation of arylboronic acids using bromodifluoroacetate. nih.gov This cross-coupling reaction proceeds under mild conditions and demonstrates high efficiency and broad functional group tolerance, providing a valuable method for creating difluoromethylated arenes. nih.govacs.org While this reaction results in a difluoromethyl group (CHF2) rather than the full ester moiety, it showcases the utility of the bromo-difluoro precursor in C-C bond formation with arenes. Other methods involve the use of reagents like sodium chlorodifluoroacetate to generate difluorocarbene, which can then be trapped by various heteroaromatic thiols and nitrogen heterocycles. acs.org

Table 2: Palladium-Catalyzed Difluoromethylation of Arylboronic Acids

| Component | Role | Example |

| Arylboronic Acid | Arene Source | Phenylboronic acid |

| Bromodifluoroacetate | Difluoromethyl Source | Ethyl Bromodifluoroacetate |

| Palladium Catalyst | - | Pd(OAc)2 |

| Additives | - | Hydroquinone, Fe(acac)3 |

This table summarizes the components of a Pd-catalyzed reaction for synthesizing difluoromethylated arenes. nih.gov

Photochemical methods offer mild and efficient pathways for generating radical species for fluoroalkylation. A novel photo-triggered, self-catalyzed fluoroalkylation and cyclization of unactivated alkenes has been developed using various fluoroalkyl bromides. rsc.org This process involves the homolysis of the C-Br bond, induced by a substrate-mediated energy transfer, to generate a fluoroalkyl radical. This radical then participates in cyclization reactions, for example, with quinazolinones containing an unactivated alkene tether. rsc.org This protocol is noted for its mild conditions and wide substrate scope, making it a practical approach for synthesizing fluorine-containing fused heterocycles. rsc.org Bromo-difluoroesters like this compound are prime candidates for such transformations due to the presence of the reactive C-Br bond.

Role in the Synthesis of Specialized Chemical Precursors for Materials Science

This compound (MBDFP) is a fluorinated ester that holds potential as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and a difluorinated carbon center, suggests its utility in introducing the valuable difluoromethyl group into larger molecules. While its application has been noted in the synthesis of heterocyclic compounds for pharmaceutical development, its role in creating specialized chemical precursors for materials science is an area with less documented research. arborpharmchem.com

The incorporation of fluorine atoms into organic materials can significantly alter their properties, often leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. tcichemicals.com Fluorinated polymers, for instance, are known for their low surface energy and hydrophobicity, making them suitable for a wide range of applications, from coatings to advanced textiles. nih.gov

The potential utility of MBDFP in materials science would lie in its ability to serve as a starting point for the synthesis of novel fluorinated monomers. These monomers could then be polymerized to create functional polymers with tailored properties. For example, the bromine atom in MBDFP could be displaced or used in coupling reactions to build more complex molecular architectures necessary for liquid crystals or organic electronic materials.

However, a review of current scientific literature and patents does not reveal extensive or detailed research specifically focused on the application of this compound for the synthesis of materials science precursors. While the synthesis of fluorinated compounds for materials like liquid crystals and polymers is an active area of research, the specific use of MBDFP as a key building block in these syntheses is not prominently reported. nih.gov

Interactive Data Table: Properties of this compound nih.gov

| Property | Value |

| CAS Number | 99953-33-0 |

| Molecular Formula | C4H5BrF2O2 |

| Molecular Weight | 202.98 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 145-146 °C |

| Density | 1.686 g/cm³ |

Theoretical and Computational Studies Involving Methyl 3 Bromo 2,2 Difluoropropanoate

Quantum Chemical Calculations for Structural and Conformational Analysis

Quantum chemical calculations are a cornerstone for elucidating the three-dimensional structure and conformational landscape of molecules like Methyl 3-bromo-2,2-difluoropropanoate. These calculations can predict various structural parameters, including bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

Conformational analysis of fluorinated esters and alkanes has been a subject of significant research. nih.govacs.org Studies on related fluorinated compounds have shown that the introduction of fluorine atoms can have a profound impact on the conformational preferences of a molecule. researchgate.net This is often attributed to a combination of steric and stereoelectronic effects, such as the gauche effect. For this compound, theoretical calculations would likely explore the rotational barriers around the C-C single bonds to identify the most stable conformers. The interplay between the bulky bromine atom and the highly electronegative fluorine atoms is expected to create a unique conformational profile.

A detailed computational analysis would likely reveal several low-energy conformers. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. This information is critical for understanding the molecule's behavior in different environments and its interactions with other molecules.

Table 1: Predicted Conformational Data for this compound (Illustrative) This table is illustrative and based on general principles of conformational analysis of similar compounds. Actual values would require specific quantum chemical calculations.

| Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) | Population (%) |

| Gauche (~60°) | 0.0 | 65 |

| Anti (~180°) | 0.8 | 35 |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. For this compound, DFT calculations can be employed to map out the potential energy surfaces of its reactions, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathways and the factors that control reaction rates and product selectivity.

Given its structure, this compound is a versatile substrate for various transformations. For instance, nucleophilic substitution reactions at the carbon bearing the bromine atom are expected. DFT studies can model the approach of a nucleophile, calculate the activation energy for the substitution, and determine whether the reaction proceeds through an SN1 or SN2-like mechanism. The presence of the α,α-difluoroester moiety will significantly influence the energetics of these pathways.

Furthermore, DFT can be used to explore other potential reactions, such as elimination reactions or reactions involving the ester group. By calculating the energies of reactants, products, and transition states, a comprehensive picture of the molecule's reactivity can be constructed.

Analysis of Fluorine and Bromine Substituent Effects on Electronic Structure and Reactivity

The presence of both fluorine and bromine atoms on the same molecule imparts a unique electronic character to this compound. The high electronegativity of the two fluorine atoms at the α-position to the ester creates a strong electron-withdrawing effect. This can significantly impact the reactivity of the ester group and the adjacent C-Br bond.

Computational analysis of the electronic structure, through methods like Natural Bond Orbital (NBO) analysis, can quantify these effects. NBO analysis can reveal the charge distribution within the molecule, identify key orbital interactions, and explain the observed reactivity patterns. For example, the electron-withdrawing nature of the fluorine atoms is expected to increase the electrophilicity of the carbonyl carbon, potentially making the ester group more susceptible to nucleophilic attack.

Computational Prediction of Novel Reaction Pathways and Molecular Properties

One of the exciting frontiers of computational chemistry is the prediction of novel reaction pathways and molecular properties. nih.gov For this compound, computational methods can be used to explore reactions that have not yet been experimentally realized. This could involve, for example, reactions with novel reagents or under unconventional reaction conditions.

By screening a variety of potential reactants and reaction conditions in-silico, computational chemistry can guide experimental efforts towards the discovery of new and useful transformations of this compound. This predictive power is not limited to reactivity. Computational methods can also be used to predict a range of molecular properties, such as its spectroscopic signatures (NMR, IR), which can aid in its characterization.

Furthermore, theoretical calculations can provide insights into the potential applications of this compound. For example, by calculating properties relevant to materials science or medicinal chemistry, computational studies can suggest new avenues for the utilization of this compound and its derivatives.

Future Research Directions and Perspectives on Methyl 3 Bromo 2,2 Difluoropropanoate

Development of Green and Sustainable Synthetic Routes for its Production

The current production methods for fluorinated compounds often rely on harsh reagents and conditions, which are coming under increasing scrutiny due to environmental concerns. dovepress.com A key future direction for Methyl 3-bromo-2,2-difluoropropanoate is the development of greener and more sustainable synthetic protocols.

Future research will likely focus on:

Flow Chemistry: Continuous-flow microreactor synthesis offers a promising alternative to traditional batch processes for handling hazardous fluorinating reagents. pharmtech.combeilstein-journals.org This technology allows for better control over reaction parameters, improved safety, and potentially higher yields and purities. pharmtech.comsciencedaily.comvapourtec.com The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production with a reduced environmental footprint. pharmtech.com

Alternative Fluorinating Agents: Research into more benign and recyclable fluorinating agents is crucial. numberanalytics.com Moving away from traditional reagents that produce problematic by-products is a key goal of green chemistry. vapourtec.com The development of solid-state fluorination methods using reagents like potassium fluoride (B91410) in mechanochemical processes could offer a more environmentally friendly route. researchgate.net

Biocatalysis: The use of enzymes in synthesis is an emerging area in green chemistry. While biocatalytic methods for direct fluorination are still in their infancy, the development of engineered enzymes, such as fluorinases, could one day provide a highly selective and environmentally benign route to fluorinated building blocks like this compound. rsc.orgresearchgate.net

A comparative look at traditional versus potential green synthesis parameters is presented in the table below.

| Parameter | Traditional Synthesis | Future Green Synthesis |

| Reagents | Often hazardous (e.g., SbF3, HF) dovepress.com | Benign, recyclable agents; biocatalysts numberanalytics.comrsc.org |

| Solvents | Often toxic, high-boiling point | Greener solvents, aqueous media, or solvent-free conditions researchgate.net |

| Process | Batch processing | Continuous flow chemistry pharmtech.combeilstein-journals.org |

| Energy | Often high energy input | Milder reaction conditions, photocatalysis numberanalytics.com |

| Waste | Significant hazardous waste | Minimized waste, easier purification vapourtec.com |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis, and the future development of this compound is intrinsically linked to the discovery of novel catalytic systems. numberanalytics.com

Key areas for future exploration include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling a wide range of transformations. academie-sciences.frresearchgate.netnih.gov This technology could be applied to the functionalization of the C-Br bond in this compound, allowing for novel cross-coupling reactions. academie-sciences.frresearchgate.net

Transition-Metal Catalysis: While palladium-catalyzed cross-coupling reactions are well-established, there is a continuous search for more efficient and versatile catalysts. researchgate.net Research into catalysts based on more abundant and less toxic metals, such as copper and iron, is a growing trend. numberanalytics.comyoutube.com These new systems could offer different reactivity and selectivity profiles for reactions involving this compound.

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. mdpi.com Developing organocatalytic methods for the enantioselective functionalization of this compound would be a significant advancement, providing access to chiral fluorinated building blocks. researchgate.net

The table below summarizes potential novel catalytic approaches.

| Catalysis Type | Potential Application for this compound | Advantages |

| Photoredox Catalysis | C-Br bond functionalization via radical intermediates academie-sciences.frresearchgate.net | Mild reaction conditions, high functional group tolerance nih.gov |

| Abundant Metal Catalysis | Cross-coupling reactions (e.g., with Cu or Fe catalysts) numberanalytics.comyoutube.com | Lower cost, reduced toxicity compared to precious metals |

| Organocatalysis | Asymmetric transformations researchgate.net | Metal-free, access to chiral products |

| Biocatalysis | Enantioselective synthesis and modifications rsc.orgresearchgate.net | High selectivity, environmentally benign |

Expansion of its Utility as a Versatile Building Block in Undiscovered Synthetic Domains

Currently, this compound is recognized for its utility in synthesizing nitrogen-containing heterocycles and diazo compounds for pharmaceutical applications. olemiss.edu However, its potential as a building block extends far beyond these areas.

Future research could focus on:

Synthesis of Fluorinated Polymers: The unique properties of fluoropolymers, such as high thermal stability and chemical resistance, make them valuable in materials science. man.ac.ukmdpi.com this compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties. nih.gov

Agrochemicals: The incorporation of fluorine can enhance the biological activity and stability of agrochemicals. olemiss.edu The difluoromethyl group is a key structural motif in many modern pesticides and herbicides. nih.gov Exploring the use of this compound in the synthesis of new agrochemicals is a promising avenue.

Supramolecular Chemistry: Fluorinated building blocks are increasingly being used in supramolecular chemistry to create complex, self-assembling architectures with unique properties. akacje10.waw.pl The specific electronic and steric properties of the difluoromethylene group in this compound could be exploited to design novel supramolecular structures.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new reactivity. The integration of experimental studies with computational chemistry provides a powerful approach to achieve this.

Future research directions include:

DFT Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways, transition states, and intermediates, providing valuable insights into reaction mechanisms and selectivity. youtube.comrsc.orgnih.govrsc.orgmdpi.com Such studies on reactions involving this compound could help in the rational design of new catalysts and reaction conditions.

Kinetic and Thermodynamic Studies: Experimental studies on reaction kinetics can help to distinguish between kinetically and thermodynamically controlled processes, which is crucial for controlling product distribution. wikipedia.orglibretexts.orgnih.gov Understanding these aspects for reactions of this compound will enable better control over reaction outcomes.

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques to identify and characterize transient intermediates can provide direct evidence for proposed reaction mechanisms. Combining these experimental observations with computational models will lead to a more complete picture of the reactivity of this compound. nih.gov

Potential Contributions to Emerging Areas of Chemical Science and Technology

The unique properties imparted by fluorine atoms mean that compounds like this compound are well-positioned to contribute to several emerging areas of science and technology. numberanalytics.com

Potential areas of impact include:

Energy Storage and Conversion: Fluorinated materials are playing an increasingly important role in the development of advanced batteries and fuel cells. academie-sciences.frakacje10.waw.placademie-sciences.frresearchgate.netchemrxiv.org They are used in electrolytes, binders, and separators to improve stability and performance. academie-sciences.fracademie-sciences.fr this compound could serve as a precursor to novel fluorinated materials for these applications.

Advanced Materials: The demand for materials with tailored properties for applications in electronics, aerospace, and medicine is constantly growing. numberanalytics.comiipseries.org The incorporation of the difluoromethylene group from this compound into new materials could lead to enhanced thermal stability, chemical resistance, and unique optical and electronic properties. numberanalytics.com

Medicinal Chemistry and Drug Discovery: The difluoromethyl group is recognized as a valuable bioisostere in drug design, capable of improving a molecule's metabolic stability, lipophilicity, and binding affinity. nih.govnih.govresearchgate.netmdpi.com The continued use of this compound as a building block will likely contribute to the development of new and more effective pharmaceuticals. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.